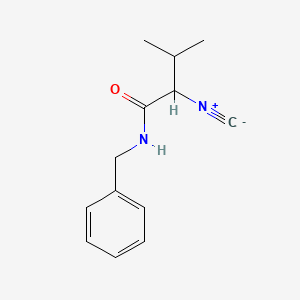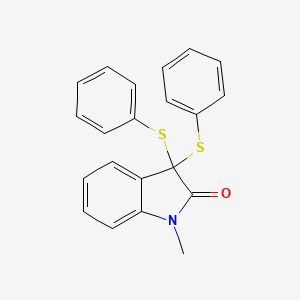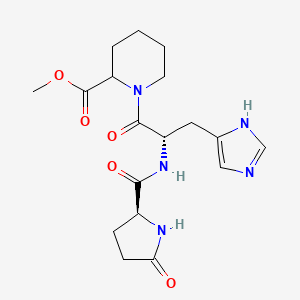
Methyl pyroglutamyl-histidyl-pipecolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl pyroglutamyl-histidyl-pipecolate, also known as L-pyroglutamyl-L-histidyl-L-pipecolic acid methyl ester, is a synthetic compound with the molecular formula C18H25N5O5 and a molecular weight of 391.42 g/mol . This compound is characterized by its unique structure, which includes a methyl ester group, a histidyl residue, and a pipecolic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl pyroglutamyl-histidyl-pipecolate typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or uronium salts. After the coupling reactions, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
Methyl pyroglutamyl-histidyl-pipecolate can undergo various chemical reactions, including:
Oxidation: The histidyl residue can be oxidized to form histidyl derivatives.
Reduction: Reduction reactions can target the pipecolic acid moiety.
Substitution: The methyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the histidyl residue can yield histidyl oxides, while reduction of the pipecolic acid moiety can produce pipecolic alcohols .
Aplicaciones Científicas De Investigación
Methyl pyroglutamyl-histidyl-pipecolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is employed in studies of enzyme-substrate interactions and protein folding.
Medicine: It serves as a model compound for drug development and pharmacokinetic studies.
Industry: This compound is utilized in the production of peptide-based materials and bioconjugates.
Mecanismo De Acción
The mechanism of action of methyl pyroglutamyl-histidyl-pipecolate involves its interaction with specific molecular targets. The histidyl residue can bind to metal ions, facilitating catalytic reactions. The pipecolic acid moiety can interact with enzymes, modulating their activity. These interactions are crucial for the compound’s biological effects and its role in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pipecolic acid: A non-proteogenic amino acid widely distributed in nature.
Histidyl derivatives: Compounds containing the histidyl residue, used in various biochemical studies.
Pyroglutamic acid: A derivative of glutamic acid, involved in protein and peptide chemistry.
Uniqueness
Methyl pyroglutamyl-histidyl-pipecolate is unique due to its combination of a methyl ester group, a histidyl residue, and a pipecolic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable in research and industrial applications .
Propiedades
Número CAS |
64783-97-7 |
|---|---|
Fórmula molecular |
C18H25N5O5 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
methyl 1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C18H25N5O5/c1-28-18(27)14-4-2-3-7-23(14)17(26)13(8-11-9-19-10-20-11)22-16(25)12-5-6-15(24)21-12/h9-10,12-14H,2-8H2,1H3,(H,19,20)(H,21,24)(H,22,25)/t12-,13-,14?/m0/s1 |
Clave InChI |
XBIMPEXPZJZUMP-RFHHWMCGSA-N |
SMILES isomérico |
COC(=O)C1CCCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3 |
SMILES canónico |
COC(=O)C1CCCCN1C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


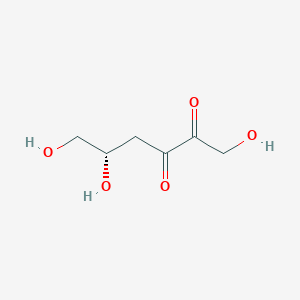
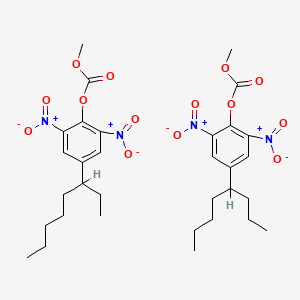
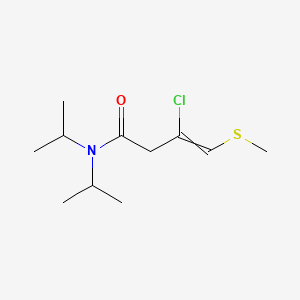
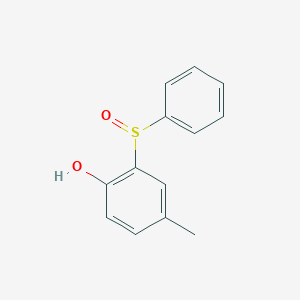
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
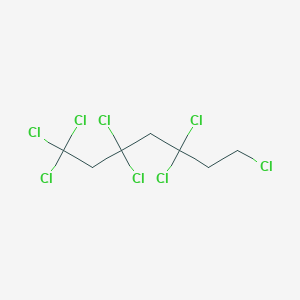
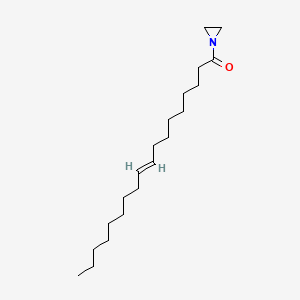
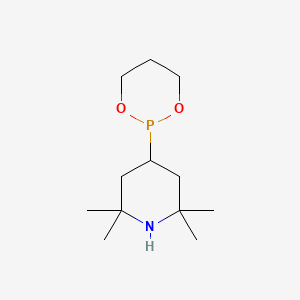
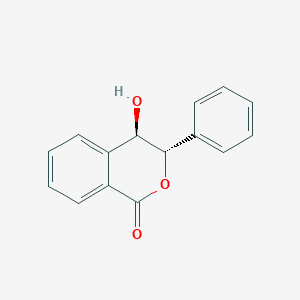

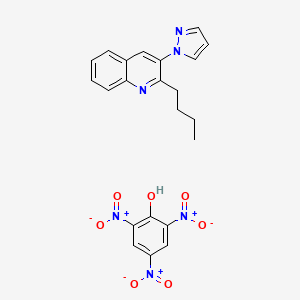
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
